Journal Name:Materials Characterization
Journal ISSN:1044-5803
IF:4.537
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/505786/description#description
Year of Origin:0
Publisher:Elsevier Inc.
Number of Articles Per Year:553
Publishing Cycle:Monthly
OA or Not:Not
Materials Characterization ( IF 4.537 ) Pub Date: 2023-06-22 , DOI:
10.1007/s10876-023-02444-5
In this study, carbon quantum dots (CQDs) are synthesized by a green chemistry method, and their structural, compositional, chemical, morphological and optical properties are characterized by different techniques. The resulting CQDs contain nitrogen from chestnut fruits, making them suitable for detecting cancer drugs as evaluated by the photoluminescence (PL) method. For this purpose, a sensitive and straightforward sensor based on the CQDs is developed for selective detection of fluorouracil (5-FU) as an anticancer drug. The fluorescence (FL) quenching method is also investigated and optimized for the CQD-based sensor, resulting in a linear range and limit of detection (LOD) of 0–7.5 μM and 41 nM, respectively. Moreover, the quantum yield (QY) is calculated to be QY = 1.32%, which is a promising result. In addition, good results are achieved by using the sensor in a urine sample. Accordingly, the simply synthesized CQD-based sensor offers a high sensitivity for the measurement of drugs.
Materials Characterization ( IF 4.537 ) Pub Date: 2023-04-03 , DOI:
10.1007/s10876-023-02428-5
In this paper, we used CALYPSO program which is conjuncted with DFT to investigate Li doped small-sized neutral Bn clusters. From ground-state and low energy structures, the properties and geometric significance of Li-doped boron clusters are greatly affected. Except for LiB9, which adds a B atom on preceding LiB8 boron wheel, the ground-state clusters of LiBn are formed by replacing the terminal boron atom of the Bn+1 clusters in the same size with a Li atom or by adding a Li atom to the Bn clusters. The transition point from 2 to 3D configuration of LiBn clusters appears at n = 5. The stability of LiBn clusters was analyzed by calculating the average binding energy, Gibbs free energy, first-order differential energy, second-order differential energy, HOMO–LUMO gap (the energy gap between the highest occupied and lowest unoccupied molecular orbital) and charge transfer. The results show that the LiB11 cluster with excellent symmetry and planar structure is the relative most stable structure. Molecular orbital and chemical bonding analysis indicated that the main reason for the stability of the LiB11 cluster is mainly due to the strong s-p bonding of B–B.
Materials Characterization ( IF 4.537 ) Pub Date: 2023-06-22 , DOI:
10.1007/s10876-023-02455-2
Cluster B12C4N8 has a broad application prospect. It is of great significance for investigating the properties of cluster B12C4N8 under the external electric field. The dipole moment, energy gap and infrared spectrum of cluster B12C4N8 molecule under external electric field (0–30 V/nm) are studied with density functional theory at B3LYP/6-31G(d) level. The dipole moment increases almost linearly from 0.87838 to 30.79096 Debye and the energy gap decreases continuously. Meanwhile, the ultraviolet-visible absorption spectra, the excitation wavelength, the excitation energy, oscillator strength and real space representation of hole and electron distributions of first ten excited states of cluster B12C4N8 under the external electric field are also studied with the time-dependent density functional theory at B3LYP/6-31G(d) level. It is found that the absorption peak of cluster B12C4N8 occurs blue shift. The excitation energy decreases significantly as the external electric field increases from 0 to 15 V/nm, increases as the external electric field increases from 15 to 20 V/nm, and decreases almost linearly as the external electric field increases from 20 to 30 V/nm. The results can offer an important reference to use external electric Fifield to tune the properties of cluster B12C4N8.
Materials Characterization ( IF 4.537 ) Pub Date: 2023-05-28 , DOI:
10.1007/s10876-023-02449-0
Doping W into Li can greatly enhance the activity of Li-ion battery. However, the structures and properties of W-doped Li clusters remain elusive. In this study, we combined the global-minimum optimization and the density-functional theory calculations to systematically explore the lowest-energy structures of WLin (n = 2–12) bimetallic clusters and found it evolves from a triangle structure to a polyhedron pyramid structure, and finally to an endohedral cluster with W atom inside. In particular, W@Li12 is identified as a superatom. The cluster exhibits an icosahedral structure with 18 valence electrons, which has a notable HOMO–LUMO gap of 1.56 eV. The ab initio molecular dynamics simulations confirm the thermal stability of this cluster. Furthermore, the infrared spectrum has two vibration peaks, corresponding to the bending vibration and stretching vibration of the tungsten–lithium bond, respectively. The UV–Vis spectrum has two absorption peaks at the excitation energy of 2–4 eV, revealing the characteristics of the orbital electron transition. This study paves the way for the study of Li–W alloy to understand its mechanism in Li-ion battery.
Materials Characterization ( IF 4.537 ) Pub Date: 2023-03-30 , DOI:
10.1007/s10876-023-02427-6
The stable aqueous colloid of 4-quinonimine (4-QI) functionalized gold nanoparticles (AuNPs) was successfully employed for the selective colorimetric sensing of fluoride ion in water. The significant decrease in intensity of the surface Plasmon absorption band at 535 nm was observed in ultra violet visible spectra of the AuNPs towards increasing concentration of fluoride ion. This decrease of intensity was distinguished with in the pH range from 3 to 10 as compare to the decrease of intensity by addition of water or chloride ion. From the straight line fitting calibration plot, the sensitivity of the 4-QI functionalized AuNPs was obtained as ~ 340 μM−1 with a detection limit of 0.17 μM for fluoride ion and only ~ 64 μM−1 with a detection limit of 0.93 μM for chloride ion. An immediate selective decolorization of 0.5 mL 4-QI functionalized AuNPs colloid of 880 mM was observed from purple-red by addition of 1 mL aqueous fluoride ion solution of 175 mM. No such decolorization was noted for the other anions, cations or biomolecules of same concentration at same volume. The sensing mechanism of fluoride ion was explained by considering the aggregation of AuNPs caused by the breaking of dipolar interaction between 4-QI and AuNPs.
Materials Characterization ( IF 4.537 ) Pub Date: 2023-07-01 , DOI:
10.1007/s10876-023-02463-2
Y4O2(CN2)3Cl2 and some isotypic rare earth (RE) carbodiimides RE4O2(CN2)3Cl2 (RE = Sm, Gd, Tb) were prepared by solid-state metathesis reaction between RECl3, REOCl and Li2CN2. The crystal structure of Y4O2(CN2)3Cl2 was solved and refined from single-crystal XRD data with the monocline space group C2/m. Homologous compounds with RE = Sm, Gd, Tb were assigned isotypically by means of XRD powder diffraction. The structure of Y4O2(CN2)3Cl2 is characterized by one-dimensional cluster chains which are showing a striking resemblance to the trans-edge bridging RE6-octahedra in the structures of Y2Cl3, β-Y2Cl3N, and RE2N(CN2)Cl, despite different numbers of cluster electrons. Crystals of RE4O2(CN2)3Cl2 appear as transparent rods. The presence of (NCN)2− ions is confirmed by infrared spectroscopy. Y4O2(CN2)3Cl2, doped with Ce3+ is a photoluminescent material that is showing an emission band in the orange region (λ = 550 nm) of the visible spectrum.
Materials Characterization ( IF 4.537 ) Pub Date: 2023-07-26 , DOI:
10.1007/s10876-023-02481-0
The biosynthesis technique and biogenic copper oxide nanoparticles (CuONPs) are commonly used in a variety of applications including medicine. Bare (CuONPs) and boron-doped copper oxide nanoparticles (B/CuONPs) were produced via the green synthesis method using Thymbra spicat ssp. spicata due to their nontoxic, coast effective and facile properties. The nanoparticles were characterized by using X-ray diffraction, fourier transform infrared, UV–visible spectroscopy, transmission electron microscopy, and Scanning electron microscopy with Energy Dispersive X-ray spectroscopy analysis. The produced nanoparticles performed antibacterial activity against human pathogenic organisms of both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria by using the microdilution technique. B/CuONPs showed high activity on Gram-positive bacteria, while CuONPs showed high activity on Gram-negative bacteria. The cytotoxic effect synthesized CuONPs and B/CuONPs were evaluated against human hepatocarcinoma (HepG2) cells by using MTT, Annexin-V, Caspase-3/7, and confocal microscopic evaluations. Moreover, the in-silico results have shown for the first time that the active role in the Caspase-3/7 step of the triggered apoptosis pathway is due to the activity of Caspase-7. The results indicated that the biogenic CuONPs and B/CuONPs exerted potential anti-cancer and anti-bacterial activity on HepG2 and S. aureus and E. coli that imply to remarkable biological activity. The green synthesized nanoparticles have clearly proposed promising biogenic nanomaterials for biomedical treatments.
Materials Characterization ( IF 4.537 ) Pub Date: 2023-07-12 , DOI:
10.1007/s10876-023-02465-0
This article described a process for the preparation of a Fe3O4 nanocatalyst modified with Mn(II), Cu(II) and Zn(II) ions immobilised with catalase. The effectiveness of the description of the ion sorption process was compared with four equilibrium models: Langmuir, Freundlich, Redlich–Peterson and Sips. The proposed models allow the description of both single- and multi-component sorption. The results were also verified by DFT analysis. The Langmuir model describing single-component sorption and the extended Langmuir model for multi-component systems with the best fit represented the sorption of metal ions on Fe3O4. The maximum sorption capacity values in the pseudo-second-order kinetic model were 10.76, 12.87 and 10.52 mg/g for Cu(II), Zn(II) and Mn(II) in the single-component systems and 11.79, 8.54 and 2.03 mg/g for Cu(II), Zn(II) and Mn(II) in the multi-component system, respectively. The kinetics parameters were described most accurately by a pseudo-second-order model, which suggested, along with the Extended Langmuir model, the chemical nature of the sorption. After preparation of the Fe3O4/Mn–Zn–Cu material, catalase was immobilised on the surface of the material. The final material was able to decompose hydrogen peroxide with an activity of 7130 units/g of material. Modification of the material with Mn(II), Cu(II) and Zn(II) resulted in an increase in H2O2 removal efficiency exceeding 99.9%.
Materials Characterization ( IF 4.537 ) Pub Date: 2023-07-11 , DOI:
10.1007/s10876-023-02471-2
A bio approach (mediated by Agaricus bisporus) was attempted in the present study to synthesize ferrite nanoparticles MFe2O4 (M = Zn, Cu and Co]. The synthesized ferrites nanoparticles were characterized in terms of variations in the crystallinity, dimension and sizes using standard techniques (XRD, FTIR, SEM-EDAX, Zeta potential and DLS). VSM analysis showed noticeable differences in the magnetic saturation values: zinc ferrite (12.5 emu/g); cobalt ferrite (27.5 emu/g) and copper ferrite (21.5 emu/g). In- vitro cytotoxic effect of the synthesised ferrite nanoparticles resulted in effective inhibition of colon cell line growth (SW620). The ferrite nanoparticles were also evaluated for their drug-release behaviour using doxorubicin (DOX). The results indicated that the maximum DOX delivery was 98.74% using zinc ferrite, 97.34% using cobalt ferrite and 99.52% using copper ferrite within 6 h using 10 mg of nanoparticles. From the hyperthermia results, a SAR of 337 W/g was noted using 10 mg of copper ferrite nanoparticles at an applied frequency of 335 kHz and magnetic field strength of 235 A/m.
Materials Characterization ( IF 4.537 ) Pub Date: 2023-03-08 , DOI:
10.1007/s10876-023-02413-y
To study the photoluminescence property of simple silver(I) coordination compounds constructed by 1,3,5-trithian (3S), two new silver(I) polymers, namely, [Ag(3S) (9-AnCO2)]∞ (I, 9-AnCO2 = anthracene carboxylate), and [Ag2(3S)(Ph2PO2)2]∞ (II, Ph2PO2 = diphenylphosphinate), have been prepared and investigated by single-crystal X-ray diffraction (SXRD), fourier-transform infrared spectroscopy (FT-IR), thermal gravimetric analysis (TGA), solid-state UV–vis absorption spectra (SUV) and photoluminescence spectroscopy (PL). Polymer I represents an electroneutral one-dimensional polymer bridging only by 3S. Polymer II represents an electroneutral one-dimensional polymer co-bridging by 3S and diphenylphosphinate. Both polymers show bright emission at room temperature in the solid-state, cyan light for I, and green light for II. The Aggregation-induced Emission (AIE) phenomenon of II is also observed when gradually adding the weakly polar solvent (ether) to its CH3CN solvent. Our work shows that 3S is an excellent ligand for constructing new luminous coordination compounds.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | MATERIALS SCIENCE, CHARACTERIZATION & TESTING 材料科学:表征与测试2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.30 | 69 | Science Citation Index Science Citation Index Expanded | Not |
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